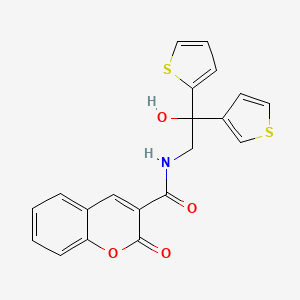

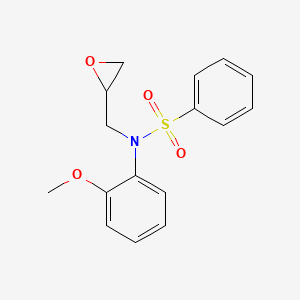

N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide, also known as HCT-1026, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chroman derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

Analytical Applications in Lipid Peroxidation

A study by Gérard-Monnier et al. (1998) explores the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, leading to the development of a colorimetric assay for lipid peroxidation. This methodology clarifies tissue-specific MDA production in vivo, showcasing the potential of methanesulfonic acid derivatives in biochemical assays (Gérard-Monnier et al., 1998).

Antibacterial Activity of Sulfonamide Derivatives

Özdemir et al. (2009) synthesized new sulfonamide derivatives and their metal complexes, investigating their antibacterial activities against various bacteria. This study demonstrates the utility of sulfonamide compounds in the development of new antibacterial agents (Özdemir et al., 2009).

Radical Reactions and Oxidation Studies

Research by Flyunt et al. (2001) on the oxidation of methanesulfinic acid and the reactions of the methanesulfonyl radical highlights the intricate radical reactions and potential applications in environmental chemistry and synthesis (Flyunt et al., 2001).

Potassium Channel Blocking Activity

A study by Connors et al. (1991) on the synthesis of (4-methanesulfonamidophenoxy)propanolamines and their potential as class III antiarrhythmic agents elucidates the application of methanesulfonamides in medicinal chemistry, especially in the design of drugs affecting cardiac function (Connors et al., 1991).

Mechanism of Action

Target of Action

The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide, also known as N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]methanesulfonamide, is the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .

Mode of Action

The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks the formation of male gametes in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the gametogenesis of the malaria parasite. By inhibiting the function of Pfs16, the compound disrupts the formation of male gametes, a crucial step in the parasite’s life cycle . The downstream effect of this disruption is a significant reduction in the transmission of the parasite to the mosquito .

Result of Action

The primary result of the compound’s action is the blocking of male gamete formation in the malaria parasite life cycle . This leads to a significant reduction in the transmission of the parasite to the mosquito, thereby potentially reducing the spread of malaria .

properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(14,15)12-8-11(13)6-7-16-10-5-3-2-4-9(10)11/h2-5,12-13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRMGDNKYZWTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1(CCOC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

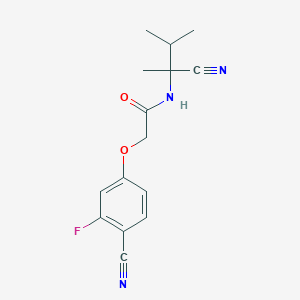

![N-butan-2-yl-2-(cyanomethyl)-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2998071.png)

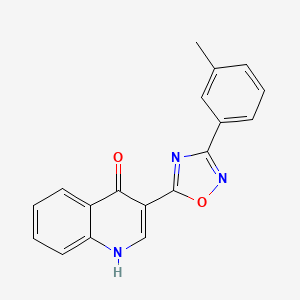

![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)

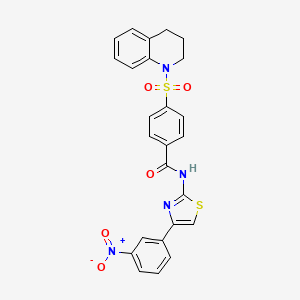

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)